8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative with a pyrazole substituent at the 8-position and a 3-phenylpropyl group at the 1-position. Its molecular formula is inferred to be C₂₀H₂₂N₆O₂, with a molecular weight of approximately 378.43 g/mol. The structural features include:
- A purine-2,6-dione core (xanthine scaffold) modified with methyl groups at positions 3 and 5.
- A 3,5-dimethylpyrazole ring attached to the purine’s 8-position via a nitrogen atom.
- A 3-phenylpropyl chain at the 1-position, contributing to increased lipophilicity compared to simpler alkyl substituents.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14-13-15(2)27(23-14)20-22-18-17(24(20)3)19(28)26(21(29)25(18)4)12-8-11-16-9-6-5-7-10-16/h5-7,9-10,13H,8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYBODYKZOZPBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 3-phenylpropyl group significantly enhances lipophilicity compared to the 2-methylallyl group in analogs . This property may improve membrane permeability but could reduce aqueous solubility.
- The diethylpyrazole substituent in further increases steric bulk and lipophilicity relative to dimethylpyrazole derivatives.
Allyl groups (e.g., in ) offer conformational flexibility, which may optimize binding in enzyme active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
